molecular structure and weight of CAS 35279-24-4
molecular structure and weight of CAS 35279-24-4
Comprehensive Structural and Physicochemical Profiling of CAS 35279-24-4 (4-Methoxy-α-methylbenzyl propionate)
Executive Summary
In the landscape of synthetic chemistry and specialized molecular design, aromatic esters occupy a critical role as intermediates, fragrance components, and metabolic substrates. This technical whitepaper provides an in-depth structural, physicochemical, and analytical profiling of CAS 35279-24-4 , chemically identified as 4-methoxy-α-methylbenzyl propionate. By deconstructing its molecular architecture and detailing the analytical workflows required for its validation, this guide serves as an authoritative resource for researchers and drug development professionals.
Chemical Identity & Structural Elucidation
The compound 4-methoxy-α-methylbenzyl propionate (CAS 35279-24-4) is an aromatic ester characterized by a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol [1].
From a structural perspective, the molecule is assembled from three distinct functional moieties:
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The Methoxy Group (-OCH3): Positioned at the para location of the benzene ring, this electron-donating group increases the electron density of the aromatic system, influencing both its reactivity and its spectroscopic signature.
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The α-Methylbenzyl Core: The central benzylic carbon is bonded to a methyl group, creating a chiral center (stereocenter). Unless stereospecifically synthesized, the compound exists as a racemic mixture of (R) and (S) enantiomers.
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The Propionate Ester: A three-carbon aliphatic chain linked via an ester bond to the benzylic position. This linkage is the primary site for chemical hydrolysis and enzymatic cleavage.
Physicochemical Profiling & Quantitative Data
Understanding the physicochemical parameters of CAS 35279-24-4 is essential for predicting its solubility, partitioning behavior, and analytical retention times. The core data is summarized in Table 1 below.
Table 1: Physicochemical and Structural Properties of CAS 35279-24-4
| Parameter | Value | Source / Derivation |
| IUPAC Name | 1-(4-methoxyphenyl)ethyl propanoate | Structural derivation |
| CAS Registry Number | 35279-24-4 | ChemicalBook[1] |
| EC Number | 252-483-4 | ECHA[2] |
| Molecular Formula | C12H16O3 | ChemicalBook[1] |
| Molecular Weight | 208.25 g/mol | ChemicalBook[1] |
| Hydrogen Bond Donors | 0 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed (Ester + Ether oxygens) |
| Stereocenters | 1 (α-carbon) | Structural derivation |
Analytical Workflows for Structural Validation
To ensure scientific integrity during synthesis or procurement, the chemical structure of CAS 35279-24-4 must be validated using orthogonal analytical techniques. The following self-validating protocols detail the causality behind each experimental choice.
Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)
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Step 1: Sample Dilution. Dissolve the analyte in GC-grade hexane to a concentration of 1 mg/mL. Causality: Dilution in a non-polar, highly volatile solvent prevents detector saturation, ensures a linear response, and avoids column overloading.
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Step 2: Chromatographic Separation. Inject 1 µL onto a non-polar capillary column (e.g., HP-5MS) using a temperature gradient from 60°C to 280°C. Causality: The temperature gradient efficiently separates the target ester from potential polar synthetic impurities (such as unreacted propionic acid or benzylic alcohol) based on boiling point and hydrophobicity.
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Step 3: Electron Impact (EI) Ionization. Bombard the eluent with 70 eV electrons. Causality: This specific energy level reliably induces homolytic cleavage. The ester bond readily cleaves, losing the propionate radical to generate a highly resonance-stabilized 4-methoxy-α-methylbenzyl carbocation (m/z 135). The dominance of this base peak is a self-validating confirmation of the benzylic ether substructure.
Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Step 1: Sample Preparation. Dissolve 10 mg of the compound in 0.5 mL of deuterated chloroform (CDCl3) containing Tetramethylsilane (TMS). Causality: CDCl3 readily dissolves the lipophilic ester while providing a deuterium lock signal; TMS serves as the absolute 0 ppm reference.
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Step 2: 1H-NMR Acquisition. Subject the sample to a 400 MHz magnetic field. Causality: High-field NMR is necessary to resolve complex splitting patterns. The benzylic methine proton (-CH-) will appear as a distinct quartet due to coupling with the adjacent α-methyl group, and its chemical shift is pushed downfield (~5.8 ppm) by the electron-withdrawing ester oxygen, definitively confirming the ester linkage position.
Figure 1: Orthogonal analytical workflow for the structural validation of CAS 35279-24-4.
Mechanistic Applications & Metabolic Cleavage
In drug development and toxicology, understanding the metabolic fate of an ester is paramount. Compounds like 4-methoxy-α-methylbenzyl propionate are highly susceptible to enzymatic hydrolysis. When introduced into biological systems, ubiquitous carboxylesterases target the ester carbonyl.
The nucleophilic attack by the enzyme's catalytic serine residue cleaves the ester bond, resulting in two distinct metabolites: 4-methoxy-α-methylbenzyl alcohol and propionic acid. This predictable cleavage pathway is often leveraged in prodrug design, where the propionate moiety acts as a lipophilic mask to enhance membrane permeability before being enzymatically removed to release the active alcohol.
Figure 2: Enzymatic hydrolysis and metabolic cleavage pathway of CAS 35279-24-4.
Regulatory & Commercial Status
From a regulatory standpoint, CAS 35279-24-4 is tracked by major international chemical registries. It is officially documented by the European Chemicals Agency (ECHA) under the EC Number 252-483-4[2].
However, its industrial footprint varies by region. In an April 2024 draft evaluation statement by the Australian Industrial Chemicals Introduction Scheme (AICIS), the compound was formally categorized as "Not commercially active in Australia"[3]. This regulatory designation suggests that while the molecule holds value in specialized research, synthetic chemistry, or niche applications, it is not currently utilized in large-scale industrial manufacturing within that specific jurisdiction[3].
References
- 4-methoxy-alpha-methylbenzyl propionate CAS#: 35279-24-4 Source: ChemicalBook URL
- Source: europa.
- Source: Australian Industrial Chemicals Introduction Scheme (AICIS)
